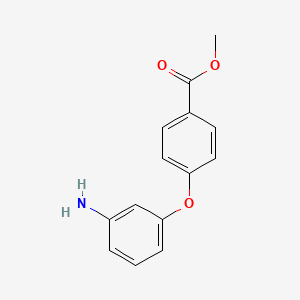
Ethyl 3-cyano-3-methylpentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-cyano-3-methylpentanoate is an organic compound with the molecular formula C9H15NO2. It is a colorless to light yellow liquid that is used in various chemical syntheses and industrial applications. The compound is characterized by the presence of a cyano group (-CN) and an ester group (-COOEt) attached to a branched pentane chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-cyano-3-methylpentanoate can be synthesized through several methods. One common method involves the reaction of ethyl cyanoacetate with butanone in the presence of a base such as β-alanine and glacial acetic acid. The reaction mixture is heated under reflux, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process typically includes steps such as refluxing, distillation, and purification to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-cyano-3-methylpentanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The cyano group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: 3-cyano-3-methylpentanoic acid and ethanol.
Reduction: 3-amino-3-methylpentanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-cyano-3-methylpentanoate is used in a wide range of scientific research applications, including:
Chemistry: As an intermediate in the synthesis of various organic compounds.
Biology: In the study of enzyme-catalyzed reactions involving ester and cyano groups.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of ethyl 3-cyano-3-methylpentanoate involves its functional groups. The ester group can undergo hydrolysis, releasing ethanol and the corresponding acid, which can participate in further reactions. The cyano group can be reduced or substituted, leading to the formation of various derivatives. These reactions are facilitated by specific enzymes or chemical reagents that target the ester and cyano groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl cyanoacetate: Similar structure but with a simpler ester and cyano group arrangement.
Methyl 3-cyano-3-methylpentanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
3-cyano-3-methylpentanoic acid: The acid form of this compound.
Uniqueness
This compound is unique due to its specific combination of ester and cyano groups attached to a branched pentane chain. This structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
ethyl 3-cyano-3-methylpentanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-4-9(3,7-10)6-8(11)12-5-2/h4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYMESLIPHYVFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC(=O)OCC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[(tert-butoxy)carbonyl]amino}methyl)-3-methylbutanoic acid hydrochloride](/img/structure/B6360200.png)






![[1,1'-Biphenyl]-4-carbonyl fluoride](/img/structure/B6360228.png)


![2-[4,7-bis(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide](/img/structure/B6360261.png)


